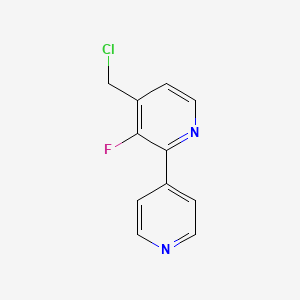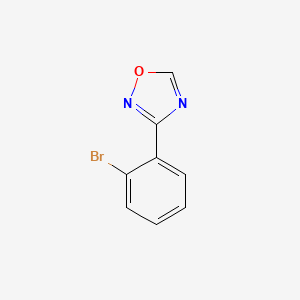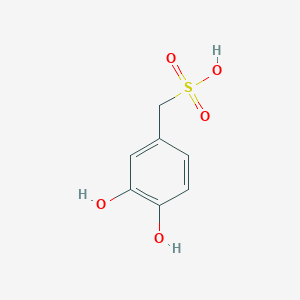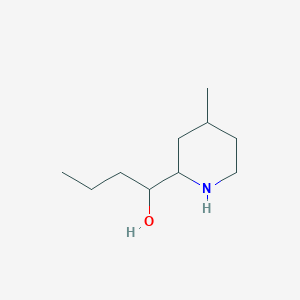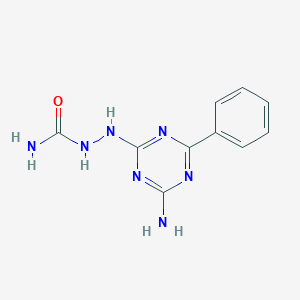![molecular formula C44H87N5O15P2 B13148289 Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt](/img/structure/B13148289.png)
Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine5’-(trihydrogendiphosphate),P’-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammonium salt is a complex organic compound that belongs to the class of pyrimidine ribonucleoside diphosphates. This compound is characterized by the presence of a cytosine nucleotide with two phosphate groups esterified to the sugar moiety, and it is further modified with a bis[(1-oxohexadecyl)oxy]propyl ester group. It is commonly used in biochemical and pharmaceutical research due to its unique properties and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine5’-(trihydrogendiphosphate),P’-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammonium salt involves multiple steps. The initial step typically includes the preparation of cytidine-5’-diphosphate, which is then esterified with the bis[(1-oxohexadecyl)oxy]propyl group under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pH, and concentration of reactants. Advanced purification techniques, such as chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Cytidine5’-(trihydrogendiphosphate),P’-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cytidine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Cytidine5’-(trihydrogendiphosphate),P’-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in studies related to nucleic acid metabolism and enzymatic reactions.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and other diseases.
Industry: The compound is used in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of Cytidine5’-(trihydrogendiphosphate),P’-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammonium salt involves its interaction with specific molecular targets and pathways. The compound is known to participate in the synthesis of phosphatidylcholine, a key component of cell membranes. It also plays a role in the biosynthesis of acetylcholine, a neurotransmitter involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Cytidine-5’-diphosphate: A simpler form of the compound without the ester modification.
Cytidine-5’-diphosphocholine: Contains a choline group linked via a diphosphate bridge.
Cytidine-5’-monophosphate: A related compound with a single phosphate group.
Uniqueness
Cytidine5’-(trihydrogendiphosphate),P’-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammonium salt is unique due to its specific ester modification, which imparts distinct biochemical properties and enhances its functionality in various applications. This modification allows for targeted interactions with specific molecular pathways, making it a valuable compound in research and therapeutic contexts .
Properties
Molecular Formula |
C44H87N5O15P2 |
|---|---|
Molecular Weight |
988.1 g/mol |
IUPAC Name |
diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(hexadecanoyloxy)propoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C44H81N3O15P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(48)57-33-36(60-40(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-58-64(56,62-63(53,54)55)59-35-37-41(50)42(51)43(61-37)47-32-31-38(45)46-44(47)52;;/h31-32,36-37,41-43,50-51H,3-30,33-35H2,1-2H3,(H2,45,46,52)(H2,53,54,55);2*1H3/t36-,37-,41-,42-,43-,64?;;/m1../s1 |
InChI Key |
MGRFUPJCXPLXJX-PLWFLIPJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCC.[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCC.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13148208.png)
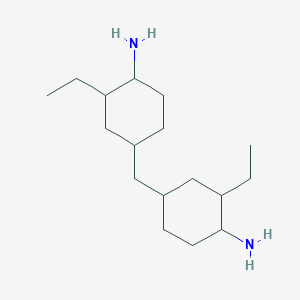
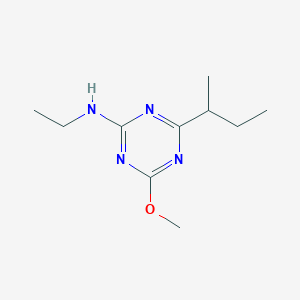
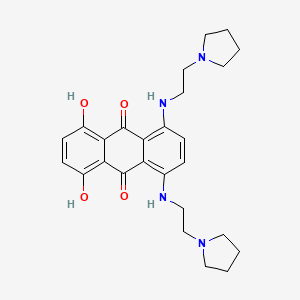
![azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148236.png)

